2-(2-Methoxybenzoyl)benzoic acid

Beschreibung

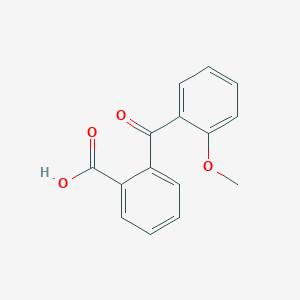

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methoxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRBINAKYXMDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318984 | |

| Record name | 2-(2-Methoxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151-04-8 | |

| Record name | Benzoic acid, o-(o-anisoyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methoxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxybenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxybenzoyl)benzoic acid, a substituted benzophenone, is a bifunctional organic compound of significant interest in synthetic chemistry. It serves as a versatile intermediate in the creation of more complex molecular architectures, including various heterocyclic systems and potential pharmacophores. Its structure, which incorporates both a carboxylic acid and a ketone, provides two distinct points for chemical modification, making it a valuable building block in medicinal chemistry and materials science. This guide offers a detailed examination of its chemical properties, synthesis, and reactivity, providing a technical foundation for its application in research and development.

I. Molecular Structure and Physicochemical Characteristics

This compound (CAS No. 1151-04-8) possesses a molecular framework consisting of a benzoic acid moiety substituted at the 2-position with a 2-methoxybenzoyl group.[1] This ortho substitution pattern influences the molecule's conformation and reactivity.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1151-04-8 | [1] |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.25 g/mol | [1] |

| Appearance | Short, colorless, small prisms | |

| Melting Point | 143-145 °C |

II. Synthesis via Friedel-Crafts Acylation

The most established method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of phthalic anhydride with anisole in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism: The "Why"

-

Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to a carbonyl oxygen of phthalic anhydride. This polarization weakens the C-O bond within the anhydride, leading to its cleavage and the formation of a highly reactive acylium ion-catalyst complex. This step is critical as it generates the potent electrophile required to attack the electron-rich aromatic ring of anisole.

-

Electrophilic Attack: The methoxy group (-OCH₃) of anisole is an ortho-, para-directing activator. The nucleophilic π-system of the anisole ring attacks the electrophilic acylium ion. Due to steric hindrance from the methoxy group, the attack predominantly occurs at the para-position, but the ortho-product is the target compound.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring. The AlCl₃ complex is then hydrolyzed during the workup to yield the final keto-acid product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the method described by Geyer (1942).

Materials:

-

Phthalic Anhydride

-

Anisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Thiophene-free Benzene (solvent)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Carbonate (K₂CO₃) solution

-

Diethyl Ether

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and reflux condenser, suspend anhydrous AlCl₃ in dry, thiophene-free benzene. The use of anhydrous conditions is paramount as AlCl₃ reacts violently with water, which would deactivate the catalyst.

-

Reactant Addition: While stirring vigorously, add a solution of phthalic anhydride and anisole in benzene to the AlCl₃ suspension. Maintain the temperature and stir for several hours to ensure the reaction goes to completion.

-

Workup - Quenching: Cool the reaction flask in an ice-water bath. Cautiously decompose the reaction complex by slowly adding the mixture to a vigorously stirred solution of ice-cold dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to fully dissolve the organic products. Extract the organic layer with an aqueous solution of potassium carbonate. The acidic this compound will deprotonate and move into the aqueous basic layer, separating it from non-acidic byproducts.

-

Precipitation: Slowly add the potassium carbonate extract dropwise into a vigorously stirred, ice-cold solution of hydrochloric acid. This re-protonates the carboxylate, causing the desired product to precipitate out of the solution as a solid.

-

Purification: Filter the crude solid product and wash with cold diethyl ether to remove any remaining non-polar impurities. For high purity, recrystallize the solid from glacial acetic acid to obtain colorless prisms.

III. Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A very broad peak is expected from approximately 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[2] Two distinct C=O stretching vibrations will be visible: one for the carboxylic acid carbonyl (around 1700-1680 cm⁻¹) and another for the ketone carbonyl (around 1680-1660 cm⁻¹).[2] Additionally, C-O stretching for the ether and carboxylic acid will appear in the 1320-1210 cm⁻¹ region, and C-H stretches for the aromatic rings will be observed around 3100-3000 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide key structural information. A singlet corresponding to the three methoxy (-OCH₃) protons would be expected around 3.8-4.0 ppm. The aromatic region (approx. 6.9-8.2 ppm) will show a complex pattern of multiplets for the eight protons on the two benzene rings. A downfield, broad singlet, often above 10 ppm, is characteristic of the acidic carboxylic acid proton.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 15 distinct signals. The two carbonyl carbons will appear significantly downfield, with the carboxylic acid carbon typically between 165-185 ppm and the ketone carbon between 190-200 ppm.[4] The methoxy carbon will produce a signal around 55-60 ppm. The remaining 12 signals for the aromatic carbons will be found in the 110-140 ppm range.[4]

IV. Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical reactivity and utility as a synthetic intermediate.

Caption: Reactivity map of this compound.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as esterification with alcohols under acidic conditions or conversion to amides using amines and coupling agents.[5] Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

-

Reactions of the Ketone Group: The ketone carbonyl can be reduced to a secondary alcohol using milder reducing agents like sodium borohydride (NaBH₄), which typically will not affect the carboxylic acid. It can also participate in reactions such as Wittig olefination or reductive amination.

-

Cyclization and Heterocycle Synthesis: 2-Aroylbenzoic acids are well-known precursors for the synthesis of various heterocyclic compounds.[6][7] For example, condensation with hydrazine or its derivatives can lead to the formation of phthalazinone structures, which are scaffolds found in many biologically active molecules.[7] The proximity of the two functional groups allows for intramolecular cyclization reactions to form fused ring systems.

-

Applications in Drug Discovery: While direct applications of the title compound are not extensively documented, its derivatives are of interest. Benzoic acid derivatives, in general, are explored for a wide range of biological activities, including anticancer and antimicrobial properties.[8][9] The structural motif of this compound makes it a candidate for synthesizing novel compounds for screening in drug discovery programs. For instance, a related compound, 2-(2-hydroxy-4-methoxybenzoyl) benzoic acid, was identified as a hit compound in a screening for PI3Kα inhibitors, a target for anticancer drugs.[10]

V. Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.

VI. Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The presence of both a carboxylic acid and a ketone functional group within the same molecule provides a rich platform for a wide range of chemical transformations, particularly in the synthesis of complex heterocyclic systems relevant to pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist looking to utilize this compound in their research endeavors.

References

-

U.S. Environmental Protection Agency (EPA). (2023). Benzoic acid, 2-(2-hydroxy-4-methoxybenzoyl)-. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-methoxy-. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxybenzoic acid. Available at: [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

-

Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-methoxy- IR Spectrum. In NIST Chemistry WebBook. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]

-

Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of 2‐acylbenzoic acids with allyl bromide. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

-

PubChem. (n.d.). 2-((Methoxycarbonyl)oxy)benzoic acid. Available at: [Link]

-

ResearchGate. (n.d.). Structures of compounds 2-(2-hydroxy-4-methoxybenzoyl) benzoic acid.... Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]

-

Environmental Analysis and Health Technology. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-methoxy-, methyl ester. In NIST Chemistry WebBook. Available at: [Link]

-

University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.6: Relative Reactivities of Carboxylic Acids and Carboxylic Acid Derivatives. Available at: [Link]

Sources

- 1. This compound | 1151-04-8 [chemicalbook.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chegg.com [chegg.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]

- 8. preprints.org [preprints.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-(2-Methoxybenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxybenzoyl)benzoic acid, with the CAS number 13709-96-1, is an aromatic ketone and carboxylic acid derivative. Its structure, featuring a methoxy-substituted benzoyl group attached to a benzoic acid moiety, makes it a molecule of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical characterization, and potential applications, with a particular focus on its role as a versatile chemical intermediate. The insights provided herein are intended to support researchers and professionals in leveraging this compound for novel discoveries and advancements in their respective fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. While experimental data for this specific molecule is not extensively published, we can infer its properties based on its structure and data from closely related compounds such as 2-methoxybenzoic acid.

| Property | Value (Predicted/Inferred) | Source(s) |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.25 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 144-145 °C | [2] |

| Boiling Point | > 300 °C (decomposes) | Inferred from related compounds |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water. | Inferred from related compounds |

| pKa | ~3-4 | Inferred from benzoic acid and its derivatives |

Synthesis and Purification

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This classic and versatile method allows for the formation of the carbon-carbon bond between the two aromatic rings.

Synthesis Workflow: Friedel-Crafts Acylation

Caption: Friedel-Crafts Acylation Workflow for Synthesis.

Detailed Synthesis Protocol (Adapted from Geyer, 1942)[2]

This protocol is based on a classic synthesis and may require optimization using modern techniques.

-

Reactant Preparation: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, a solution of phthalic anhydride (1 equivalent) is prepared in an inert solvent such as carbon disulfide or nitrobenzene.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) (2-3 equivalents) is added portion-wise to the stirred solution while maintaining a low temperature (0-5 °C) with an ice bath. The use of a stoichiometric amount of the Lewis acid is necessary as it forms a complex with the product.

-

Acylating Agent Addition: Anisole (1 equivalent) is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

-

Isolation: The crude product is then extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as aqueous ethanol or toluene, to yield pure this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for determining the purity of this compound and for monitoring reaction progress. A reverse-phase method is typically employed.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric or formic acid) in a gradient or isocratic elution.[3] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the compound's maximum absorbance (typically around 254 nm). |

| Injection Volume | 10 µL |

Spectroscopic Analysis

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methoxy group.

-

Aromatic Protons (8H): A complex multiplet in the range of δ 7.0-8.2 ppm.

-

Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.[4]

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbons (C=O): Two distinct signals in the downfield region, typically between δ 165-200 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 256, corresponding to the molecular weight of the compound.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.[5][6]

-

C=O Stretch (Ketone and Carboxylic Acid): Strong, sharp bands around 1680-1720 cm⁻¹.[5][6]

-

C-O Stretch (Ether): A band in the region of 1200-1300 cm⁻¹.[7]

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.[5]

Applications in Synthesis and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.

Precursor for Heterocyclic Compounds

The presence of both a ketone and a carboxylic acid functional group in a specific ortho arrangement makes this molecule an ideal precursor for the synthesis of various heterocyclic systems, such as:

-

Phthalazinones: These bicyclic heteroaromatic compounds are known to exhibit a wide range of pharmacological activities, including antihypertensive, and anticancer properties.

-

Fluorenones: The intramolecular cyclization of 2-benzoylbenzoic acid derivatives can lead to the formation of the fluorenone scaffold, which is a core structure in many natural products and biologically active molecules.

Potential Pharmacological Significance

While the biological activity of this compound itself is not extensively documented, derivatives of 2-benzoylbenzoic acid have shown promise in several therapeutic areas.[8] Research into the biological effects of this compound and its derivatives could uncover novel therapeutic agents. The structural similarity to compounds that exhibit anti-inflammatory and other biological activities suggests that this molecule could be a valuable starting point for drug discovery programs.[8]

Caption: Synthetic Utility of the Core Compound.

Safety Information

As with any chemical compound, proper handling and safety precautions are essential when working with this compound. The following information is based on data for structurally similar compounds and should be used as a guideline.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[9][10]

-

Precautionary Statements:

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a compound with significant potential in the fields of organic synthesis and drug discovery. Its well-defined structure and reactive functional groups make it a versatile intermediate for the construction of complex molecular architectures. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and potential applications. It is hoped that this information will serve as a valuable resource for researchers and professionals, stimulating further investigation into the utility of this compound and paving the way for new scientific and technological advancements.

References

-

SIELC. (2018, February 16). Separation of Benzoic acid, 2-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved from [Link]

-

Geyer, B. P. (1942). A Synthesis of 2-(2'-Methoxybenzoyl)-benzoic Acid. Journal of the American Chemical Society, 64(9), 2226–2227. [Link]

-

Chegg. (2018, November 18). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). The Crucial Role of 2-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-((Methoxycarbonyl)oxy)benzoic acid. Retrieved from [Link]

-

Wang, X., et al. (2025, December 15). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Asian Journal of Organic Chemistry. [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

-

Lee, J.-I., & Park, S.-B. (2005). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Bulletin of the Korean Chemical Society, 26(9), 1461-1463. [Link]

-

PrepChem. (n.d.). Synthesis of (a) 2-(4-methoxybenzoyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of compounds 2-(2-hydroxy-4-methoxybenzoyl) benzoic acid.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Majumder, U. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 42123-42164. [Link]

-

Brown, D. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link] benzoicacidIR.htm

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

-

Open University. (n.d.). The study of Friedel-Crafts type reaction mechanisms. Retrieved from [Link]

-

Beerhues Lab, Technische Universität Braunschweig. (n.d.). 4. Biogenesis of Benzoic Acids as Precursors. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Melting Points. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Retrieved from [Link]

-

Carl ROTH. (n.d.). Benzoic acid - Melting point standards ROTI®Calipure. Retrieved from [Link]

-

ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. [Link]

Sources

- 1. This compound | 1151-04-8 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Separation of Benzoic acid, 2-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. chegg.com [chegg.com]

- 5. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

Molecular weight and formula of 2-(2-Methoxybenzoyl)benzoic acid

An In-Depth Technical Guide to 2-(2-Methoxybenzoyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

This compound, a member of the benzophenone family, is a bifunctional aromatic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid and a methoxy-substituted benzoyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and its emerging role as a key building block for therapeutic agents. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound are fundamental to its reactivity and handling. The molecule's identity is unequivocally established by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.25 g/mol | [1] |

| CAS Number | 1151-04-8 | [1] |

| Appearance | Reported as short, colorless, small prisms after recrystallization | [2] |

| Melting Point | 144-145 °C | [2] |

Synthesis and Purification

The most reliable and scalable synthesis of this compound is achieved through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.

Core Methodology: Friedel-Crafts Acylation

This procedure involves the reaction of phthalic anhydride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Causality Behind Experimental Choices:

-

Reactants: Phthalic anhydride serves as the acylating agent. Anisole is the nucleophilic aromatic compound; the methoxy group (-OCH₃) is an ortho-, para-director and an activating group, which facilitates the electrophilic attack. The reaction primarily occurs at the para-position relative to the methoxy group due to sterics, but the ortho-acylated product, our target, is also formed.

-

Catalyst: Anhydrous aluminum chloride is a potent Lewis acid that coordinates with the anhydride, generating a highly reactive acylium ion electrophile. A stoichiometric excess is often required as AlCl₃ will also complex with the carbonyl oxygens of the product.

-

Solvent: A non-reactive solvent like dichloromethane or nitrobenzene is typically used. In some procedures, an excess of the aromatic reactant (anisole) can serve as the solvent[4][5].

-

Work-up: The reaction is quenched with acid (e.g., HCl) to decompose the aluminum chloride complex and protonate the carboxylate. Extraction with a basic solution (e.g., sodium carbonate) selectively dissolves the acidic product, separating it from non-acidic byproducts. Subsequent acidification precipitates the pure product[6].

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anisole (1.2 equivalents) and a suitable solvent such as dichloromethane.

-

Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (2.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Reactant Addition: Dissolve phthalic anhydride (1 equivalent) in a minimal amount of the solvent and add it dropwise to the stirred suspension over 30-60 minutes.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the intermediate complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and extract the product into an aqueous solution of 10% sodium carbonate.

-

Isolation: Wash the aqueous carbonate layer with ether or dichloromethane to remove any non-acidic impurities. Slowly acidify the cold aqueous layer with concentrated HCl with vigorous stirring. The product will precipitate as a solid.

-

Collection: Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Caption: Workflow for the Friedel-Crafts Synthesis of this compound.

Protocol: Purification by Recrystallization

Recrystallization is essential for obtaining a high-purity product suitable for research applications[7][8].

-

Dissolve the crude, dried product in a minimum amount of a hot solvent, such as glacial acetic acid or toluene[2][6].

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution held at boiling for a few minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum.

Analytical and Quality Control Protocols

A self-validating system of analytical checks is crucial to confirm the identity and purity of the final compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

-

System: Standard HPLC with UV-Vis or PDA detector[9].

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[10].

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting at 70:30 water:acetonitrile) containing an acidic modifier like 0.1% phosphoric acid or formic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained[9].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly, typically around 254 nm[10].

-

Expected Result: A single major peak indicates high purity. The retention time is characteristic of the compound under the specified conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. For this compound in a solvent like DMSO-d₆, the following signals are expected:

-

¹H NMR:

-

A singlet around 3.7-3.9 ppm, integrating to 3 hydrogens, corresponding to the methoxy (-OCH₃) protons[11].

-

A complex multiplet pattern in the aromatic region (approx. 7.0-8.2 ppm), integrating to 8 hydrogens.

-

A broad singlet far downfield (typically >10 ppm), corresponding to the acidic carboxylic acid (-COOH) proton, which is exchangeable with D₂O[11].

-

-

¹³C NMR:

-

A signal around 55-60 ppm for the methoxy carbon.

-

Multiple signals in the aromatic region (110-140 ppm).

-

Two distinct carbonyl carbon signals: one for the carboxylic acid (~167-170 ppm) and one for the ketone (~195-200 ppm)[12].

-

Mass Spectrometry (MS)

MS confirms the molecular weight. Using a technique like Electrospray Ionization (ESI), one would expect to observe:

-

Negative Ion Mode: A prominent peak at m/z = 255.06, corresponding to the deprotonated molecule [M-H]⁻.

-

Positive Ion Mode: A peak at m/z = 257.08, corresponding to the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp C=O stretch for the ketone carbonyl around 1650-1670 cm⁻¹.

-

A sharp C=O stretch for the carboxylic acid carbonyl around 1680-1710 cm⁻¹.

-

C-O stretching vibrations for the ether and carboxylic acid groups in the 1250-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching signals.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable scaffold. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the ketone can be reduced to a secondary alcohol.

Role as a Bioactive Scaffold

Benzoic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs[13]. The benzophenone moiety is also of significant interest. A key example highlighting the potential of this scaffold comes from cancer research. A structurally similar compound, 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid , was identified through a pharmacophore-based screening as a hit compound against Phosphoinositide 3-kinase α (PI3Kα), a critical target in oncology[14].

This finding strongly suggests that this compound can serve as an excellent starting point for the design of novel PI3Kα inhibitors. The methoxy group can be modified or demethylated to explore hydrogen bonding interactions within the kinase active site, and the carboxylic acid provides a handle for introducing other functional groups to enhance potency and selectivity.

Anticipated Metabolism and Toxicological Profile

While specific metabolism data for this compound is not available, a robust profile can be predicted based on extensive studies of other benzophenones, such as the UV filter benzophenone-3 (oxybenzone)[1][15].

Metabolic Pathways

The metabolism of benzophenones in mammals primarily occurs in the liver and involves two main phases:

-

Phase I Metabolism: The primary transformations are the reduction of the ketone group to a secondary alcohol (benzhydrol) and hydroxylation of the aromatic rings[16][17]. The methoxy group may also undergo O-demethylation to yield a phenol[1].

-

Phase II Metabolism: The resulting hydroxyl groups (from reduction or hydroxylation) are readily conjugated with glucuronic acid or sulfate to form water-soluble metabolites that can be efficiently excreted in the urine[18].

It is plausible that metabolites of this compound could have a longer biological half-life than the parent compound, a phenomenon observed with other benzophenones[15].

Toxicological Considerations

The liver is often the primary target organ for benzophenone toxicity, potentially leading to hepatocellular hypertrophy at high doses[16]. While the parent compound is typically cleared relatively quickly, the persistence of metabolites necessitates careful toxicological evaluation in any drug development program. Researchers should handle the compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically valuable scaffold for modern drug discovery. Its synthesis via the robust Friedel-Crafts acylation is well-established, and its purity can be rigorously confirmed through a suite of standard analytical techniques. Its structural similarity to known kinase inhibitors underscores its potential as a foundational element for developing new targeted therapies. A thorough understanding of its properties, synthesis, and likely metabolic fate, as detailed in this guide, empowers researchers to leverage this versatile molecule to its full potential in the pursuit of novel therapeutics.

References

-

Cosmetic Ingredient Review. Amended Safety Assessment of Benzophenones as Used in Cosmetics. 2021. Available from: [Link]

-

National Toxicology Program. NTP Technical Report on the Toxicity Studies of Benzophenone. 2000. Available from: [Link]

-

Jeon HK, et al. Toxicokinetics and metabolisms of benzophenone-type UV filters in rats. Toxicology. 2008;248(2-3):89-95. Available from: [Link]

-

PubChem. 2-Methoxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Reaction progression trends for the acid activation of 2-methoxybenzoic acid. Available from: [Link]

-

ResearchGate. Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Available from: [Link]

-

SIELC Technologies. Separation of Benzoic acid, 2-methoxy- on Newcrom R1 HPLC column. Available from: [Link]

-

International Agency for Research on Cancer. BENZOPHENONE. In: Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. 2013. Available from: [Link]

-

Chegg. Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. 2018. Available from: [Link]

-

PubChem. 2-((Methoxycarbonyl)oxy)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem. Synthesis of 2-(4-Methoxybenzoyl)benzoic acid. Available from: [Link]

-

FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). Available from: [Link]

-

NIST. Benzoic acid, 2-methoxy-. In: NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

-

NIST. Gas phase ion energetics data for Benzoic acid, 2-methoxy-. In: NIST Chemistry WebBook. Available from: [Link]

- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

ChemBK. 2-(methoxycarbonyl)benzoic acid. Available from: [Link]

-

Geyer, B. P. A Synthesis of 2-(2'-Methoxybenzoyl)-benzoic Acid. Journal of the American Chemical Society. 1942, 64(9), 2226–2227. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. 2025. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

-

Al-Salahi, R., et al. Structures of compounds 2-(2-hydroxy-4-methoxybenzoyl) benzoic acid. ResearchGate. 2017. Available from: [Link]

-

SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Available from: [Link]

-

Bartleby. Purifying A Compound Of Benzoic Acid. Available from: [Link]

-

Schwab, F. W., & Wichers, E. Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. 1940, 25(6), 747. Available from: [Link]

-

Organic Syntheses. p-TOLUYL-o-BENZOIC ACID. Available from: [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

- Google Patents. CN106045840A - Synthetic process of 2-benzoylbenzoic acid.

-

PubChem. 2-Methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. 2023. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. 2023. Available from: [Link]

-

ResearchGate. Synthesis of benzoic acid from toluene, benzotrichloride and phthalic anhydride. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Benzocoumarin Backbone Is a Multifunctional and Affordable Scaffold with a Vast Scope of Biological Activities. 2022. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Methoxybenzoic acid(579-75-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 11. chegg.com [chegg.com]

- 12. scispace.com [scispace.com]

- 13. preprints.org [preprints.org]

- 14. researchgate.net [researchgate.net]

- 15. Toxicokinetics and metabolisms of benzophenone-type UV filters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 17. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Solubility of 2-(2-Methoxybenzoyl)benzoic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 2-(2-Methoxybenzoyl)benzoic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper establishes a robust framework for its evaluation. By analyzing the molecule's structural attributes, we offer a predictive assessment of its solubility behavior in various classes of organic solvents. Furthermore, we provide a detailed, field-proven experimental protocol for determining thermodynamic solubility via the universally recognized shake-flask method. This guide is designed to empower researchers, chemists, and drug development professionals with the theoretical understanding and practical methodology required to accurately assess and leverage the solubility profile of this compound.

Introduction: The Critical Role of Solubility

This compound is a complex organic molecule featuring a benzoic acid moiety substituted with a methoxybenzoyl group. As with many multi-functional aromatic compounds, its utility in pharmaceutical and chemical synthesis is intrinsically linked to its solubility. Understanding how, and to what extent, this compound dissolves in different organic solvents is paramount for several key operations:

-

Reaction Kinetics: Ensuring reactants are in the same phase is fundamental to achieving efficient chemical synthesis.

-

Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in a given solvent system at varying temperatures.

-

Formulation Development: For an API to be effective, it must be deliverable. Creating stable and bioavailable dosage forms, whether solid dispersions, solutions, or suspensions, requires precise knowledge of the API's solubility in pharmaceutically acceptable excipients.[1]

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase for accurate quantification.

This guide will first deconstruct the physicochemical properties of this compound to build a predictive solubility model. It will then provide a rigorous, step-by-step experimental protocol to enable researchers to generate high-quality, reproducible solubility data in their own laboratories.

Physicochemical Profile of this compound

The solubility of a molecule is dictated by its structure. The key features of this compound are its aromatic rings, which are nonpolar, and its carboxylic acid and methoxy groups, which introduce polarity and the capacity for hydrogen bonding.

| Property | Value / Description | Source |

| Molecular Formula | C₁₅H₁₂O₄ | - |

| Molecular Weight | 256.26 g/mol | - |

| Structure | A benzoic acid core with a 2-methoxybenzoyl substituent. | - |

| Key Functional Groups | Carboxylic Acid (-COOH), Ketone (C=O), Ether (-OCH₃) | - |

| Hydrogen Bond Donor | 1 (from the carboxylic acid's hydroxyl group) | - |

| Hydrogen Bond Acceptor | 4 (from the oxygens in the carboxylic acid, ketone, and ether groups) | - |

| Polarity | The molecule possesses both polar (functional groups) and nonpolar (aromatic rings) regions, making it amphiphilic. Its overall polarity is moderate. | [2] |

| Analogue Compound | 2-Benzoylbenzoic acid (CAS 85-52-9) | [1][3] |

Theoretical Framework and Predicted Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] Solvents that share similar polarity and hydrogen bonding characteristics with the solute are most effective at dissolving it.

Impact of Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the carboxylic acid group on this compound, which is a strong hydrogen bond donor and acceptor, high solubility is predicted in these solvents. The structurally similar compound 2-Benzoylbenzoic acid is known to be very soluble in ethanol.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents have polar bonds but lack O-H or N-H groups, making them hydrogen bond acceptors only. The ketone and ether groups of the solute can interact favorably with these solvents via dipole-dipole interactions. High solubility is expected, particularly in solvents like acetone, which can accept hydrogen bonds from the solute's carboxylic acid. 2-Benzoylbenzoic acid is reportedly soluble in acetone.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot participate in hydrogen bonding. The large, nonpolar aromatic rings of this compound will have some affinity for these solvents. However, the highly polar carboxylic acid group will be energetically disfavored, leading to predicted low solubility. The analogue 2-Benzoylbenzoic acid is soluble in hot benzene, indicating that temperature may be a critical factor for dissolution in aromatic nonpolar solvents.[3]

The diagram below illustrates the key intermolecular forces that govern the dissolution process.

Caption: Key intermolecular forces driving solubility.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.

Core Principles of the Shake-Flask Method

The methodology is based on allowing a suspension of the solid compound in the solvent to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then analyzed to determine the solute concentration. Key considerations for a robust protocol include ensuring an excess of solid is present, allowing sufficient time to reach equilibrium, maintaining precise temperature control, and employing a validated analytical method for quantification.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure data integrity.

1. Preparation:

- Ensure the this compound sample is pure and dry.

- Use high-purity (e.g., HPLC grade) organic solvents.

- Select appropriate glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

2. Sample Addition:

- Add an excess amount of solid this compound to each vial. An amount that is visually in excess after equilibration (e.g., 10-20 mg in 2 mL of solvent) is typically sufficient. The goal is to create a slurry.

- Causality Check: Adding excess solid is critical to ensure the final solution is truly saturated. Without undissolved solid present at the end of the experiment, saturation cannot be guaranteed.[3]

3. Equilibration:

- Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

- Place the sealed vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., set to 25 °C).

- Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours. For poorly soluble compounds or to confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours).

- Causality Check: Equilibrium is not instantaneous. Sufficient agitation time is required for the dissolution process to reach a steady state. Analyzing samples at multiple time points validates that the measured concentration is stable and represents the true equilibrium solubility.

4. Sample Separation:

- Once equilibration is complete, remove the vials from the shaker and allow the excess solid to settle for a short period (e.g., 30 minutes) at the same temperature.

- Withdraw a sample from the clear supernatant using a syringe.

- Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

- Causality Check: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filtration should be done quickly to prevent solvent evaporation or temperature changes that could cause precipitation.

5. Analysis:

- Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

- Quantify the concentration of this compound using a validated analytical method, such as UV-Vis Spectroscopy or, more commonly, HPLC.[3]

- Causality Check: HPLC is often preferred as it can separate the analyte from any potential impurities or degradation products, providing a more accurate and specific measurement of solubility.[3]

6. Calculation:

- Calculate the original concentration in the saturated solution, accounting for the dilution factor.

- Express the final solubility in appropriate units, such as mg/mL or mol/L.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for the shake-flask method.

Conclusion

This technical guide provides a dual-pronged approach for professionals engaged in the research and development of this compound. By grounding the discussion in the fundamental physicochemical properties of the molecule, we have established a predictive framework for its solubility, anticipating high solubility in polar solvents (both protic and aprotic) and lower solubility in nonpolar media. Recognizing the absence of extensive published data, we have also provided a comprehensive, actionable protocol for the experimental determination of its thermodynamic solubility. Adherence to this detailed shake-flask methodology will yield reliable, high-quality data, enabling informed decisions in process chemistry, formulation science, and analytical development. This empowers research teams to overcome the data gap and proceed with their objectives on a foundation of robust scientific evidence.

References

-

PubChem. (n.d.). 2-Benzoylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Qingdao Fengchen Technology and Trade Co.,Ltd. (n.d.). 2-Benzoylbenzoic Acid BP EP USP CAS 85-52-9. Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

MDPI. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

Massachusetts Institute of Technology. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

-

Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

In-depth Technical Guide: Safety Data for 2-(2-Methoxybenzoyl)benzoic acid

A Note on Data Availability and Scientific Integrity

As a Senior Application Scientist, my primary commitment is to scientific integrity and the safety of fellow researchers. The development of a comprehensive technical guide on chemical safety necessitates rigorous, verifiable data from authoritative sources.

Following a thorough search for the Safety Data Sheet (SDS) and associated toxicological and safety information for 2-(2-Methoxybenzoyl)benzoic acid (CAS No. 1151-04-8) , it has been determined that there is a significant lack of publicly available, detailed safety information for this specific compound. The search results did not yield a comprehensive SDS that would meet the standards required for an in-depth technical guide.

Providing a safety guide without this foundational data would be contrary to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). Extrapolating safety data from structurally similar but distinct molecules, such as 2-Methoxybenzoic acid or 2-Benzoylbenzoic acid, would be scientifically unsound and could lead to unsafe handling practices.

Path Forward

Given the absence of specific safety data for this compound, this document cannot, in its current form, provide the detailed protocols and in-depth analysis requested.

However, to demonstrate the structure and depth of a proper technical safety guide, and to provide a valuable resource, I can offer to create a comprehensive guide on a closely related and well-documented compound for which extensive safety data is available:

-

Alternative Topic: 2-Methoxybenzoic acid (CAS No. 579-75-9)

This alternative guide would adhere to all the core requirements of your request, including:

-

A unique structure tailored to the compound's specific hazards.

-

In-depth explanations of the causality behind safety protocols.

-

Detailed, step-by-step experimental workflows for safe handling.

-

Data presentation in structured tables.

-

Mandatory Graphviz diagrams for workflows and logical relationships.

-

Full, verifiable in-text citations and a complete reference list.

Please advise if you would like to proceed with the creation of a technical guide for 2-Methoxybenzoic acid . This will ensure the final document is accurate, authoritative, and genuinely useful for the intended audience of researchers, scientists, and drug development professionals.

Melting point and physical characteristics of o-(2-Methoxybenzoyl)benzoic acid

An In-Depth Guide to the Physical and Chemical Characterization of o-(2-Methoxybenzoyl)benzoic Acid

Introduction: Defining the Target Compound

In the landscape of medicinal chemistry and organic synthesis, precision is paramount. This guide focuses on the physical and chemical characterization of o-(2-Methoxybenzoyl)benzoic acid , a key benzophenone derivative. It is crucial to distinguish this compound from its isomers and related structures to ensure methodological accuracy in research and development.

o-(2-Methoxybenzoyl)benzoic acid is structurally defined as a benzoic acid molecule substituted at the ortho- (or 2-) position with a 2-methoxybenzoyl group. This specific arrangement of functional groups dictates its unique physicochemical properties and its utility as a building block in the synthesis of more complex molecules. The benzophenone scaffold is a prevalent and versatile structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] As such, its derivatives, like the title compound, are of significant interest to drug development professionals.[4]

| Identifier | Value | Source |

| IUPAC Name | 2-(2-Methoxybenzoyl)benzoic acid | ChemicalBook[5] |

| CAS Number | 1151-04-8 | ChemicalBook[5] |

| Molecular Formula | C₁₅H₁₂O₄ | ChemicalBook[5] |

| Molecular Weight | 256.25 g/mol | ChemicalBook[5] |

| Chemical Structure |  | N/A |

Part 1: Core Physical Characteristics

The physical properties of a compound are fundamental to its handling, purification, formulation, and mechanism of action. For a synthetic intermediate or an active pharmaceutical ingredient (API), these characteristics serve as the first line of quality control and identity verification.

Quantitative Physical Data

The definitive physical properties of a pure, crystalline solid are its melting point and appearance. These serve as critical indicators of sample purity and identity.

| Property | Value | Comments and Sourcing |

| Melting Point | 148-149 °C | This value was reported for small, colorless crystals obtained after purification. An earlier report cited a melting point of 144-145 °C. The narrow range of the more recent value suggests a high degree of purity. |

| Appearance | Small, colorless crystals or short, colorless, small prisms. | This crystalline nature is indicative of a well-ordered solid lattice, a prerequisite for a sharp melting point. |

| Solubility | Not experimentally determined in readily available databases. | As a benzophenone derivative with a carboxylic acid group, it is predicted to be sparingly soluble in water and soluble in organic solvents like ethanol, acetone, and ethyl acetate. |

| Density, pKa, logP | Not experimentally determined in readily available databases. | These values are crucial for drug development (formulation, ADME properties) but require specific experimental determination. |

Expert Insight: The discrepancy in reported melting points (144-145 °C vs. 148-149 °C) is not uncommon in scientific literature. The higher, sharper melting point is generally indicative of higher purity. For researchers synthesizing this compound, achieving a melting point in the 148-149 °C range would be a key benchmark for successful purification. An impure substance will typically exhibit a depressed and broader melting range.[6][7]

The Benzophenone Scaffold: A Privileged Structure in Drug Discovery

The o-(2-Methoxybenzoyl)benzoic acid molecule is built upon a benzophenone core. This diaryl ketone framework is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in natural products with diverse biological activities.[1][8] The structural rigidity and the ability to modify the two aryl rings allow for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[4] The presence of the carboxylic acid and methoxy groups on o-(2-Methoxybenzoyl)benzoic acid provides reactive handles for further synthetic elaboration, making it a valuable intermediate for building novel therapeutic agents.[1][4]

Part 2: Experimental Protocol for Melting Point Determination

Trustworthiness in scientific data begins with rigorous and standardized experimental protocols. The determination of a melting point is a foundational technique for the characterization of a solid compound. The following protocol describes a self-validating system for obtaining an accurate melting point range using a modern digital melting point apparatus.

Principle

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing the melting to begin at a lower temperature and occur over a wider range (melting point depression).[7] This protocol is based on the capillary method as described in major pharmacopeias.[5]

Materials and Apparatus

-

Sample of o-(2-Methoxybenzoyl)benzoic acid (must be completely dry)

-

Melting point capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Stuart®, OptiMelt®, Mettler Toledo®)

-

Spatula

-

Watch glass

-

Mortar and pestle (if sample is not a fine powder)

-

Melting point standards for calibration (e.g., caffeine, vanillin)

Detailed Step-by-Step Methodology

-

Apparatus Calibration:

-

Causality: The accuracy of the apparatus's temperature sensor and display must be verified to ensure trustworthy results. Calibration should be performed at regular intervals.[5]

-

Procedure: Using a certified melting point standard with a known melting point close to the expected value (e.g., for our target, a standard melting around 150 °C), run the full melting point determination protocol. The measured value should fall within the tolerance specified by the apparatus manufacturer. If not, recalibration is required.[5]

-

-

Sample Preparation:

-

Causality: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer within the capillary tube.[9] Moisture can act as an impurity, depressing the melting point.[9]

-

Procedure:

-

a. Place a small amount of the crystalline sample on a clean watch glass. If the crystals are large, gently crush them into a fine powder using a mortar and pestle.

-

b. Ensure the sample is completely dry. If necessary, dry the sample under vacuum for several hours.

-

-

-

Capillary Tube Loading:

-

Causality: Proper loading is critical. Too much sample will cause an artificially broad melting range due to the temperature gradient across the sample.[9] Poor packing can lead to the sample shrinking away from the capillary wall upon heating, making observation difficult.

-

Procedure:

-

a. Press the open end of a capillary tube into the powdered sample on the watch glass. A small plug of material will enter the tube.

-

b. Invert the tube (sealed end down) and tap it gently on a hard surface to move the powder to the bottom.

-

c. To achieve tight packing, drop the capillary tube (sealed end down) through a long, vertical piece of glass tubing (approx. 1 meter). The bouncing action will compact the sample firmly.[7]

-

-

-

Melting Point Measurement (Two-Stage Process):

-

Causality: A two-stage approach saves time while ensuring accuracy. A rapid initial scan finds the approximate range, while a slow second scan provides the precise values.[7] A slow heating rate near the melting point is essential to allow the system to remain in thermal equilibrium, ensuring the thermometer reading reflects the true sample temperature.[9]

-

Procedure - Stage 1 (Rapid Scan):

-

Procedure - Stage 2 (Accurate Measurement):

-

a. Use a fresh sample loaded into a new capillary tube. Never re-melt a sample, as its crystalline structure may have changed.[7]

-

b. Set the starting temperature to ~10-15 °C below the approximate melting point found in Stage 1.

-

c. Set a slow, precise ramp rate of 1-2 °C per minute.[5][7]

-

d. Observe the sample closely through the magnified viewfinder.

-

-

-

Data Recording and Interpretation:

-

Causality: The melting range provides more information than a single temperature. The start of the range indicates the onset of melting, while the end indicates the completion. A narrow range is a key indicator of purity.

-

Procedure:

-

a. Record T₁: The temperature at which the first droplet of liquid becomes visible within the solid matrix.

-

b. Record T₂: The temperature at which the last solid crystal melts, and the sample becomes a completely clear liquid.

-

c. Report the Result: The result is reported as a range: T₁ – T₂ (e.g., 148.0 °C – 149.0 °C).

-

-

Part 3: Workflow and Visualization

For a research or quality control setting, the physical characterization of a newly synthesized batch of a compound follows a logical workflow. This process ensures that the material meets the required standards of identity and purity before being used in subsequent applications.

Workflow for Physical Characterization of a New Batch

Caption: Logical workflow for the synthesis and physical quality control of o-(2-Methoxybenzoyl)benzoic acid.

References

- High-Purity Benzophenone Derivatives for Pharmaceutical Applications. (2025, July 2). Jingye Pharma Co.

- Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.

- Melting point determination. SSERC.

- G. S. S. N. K. S. Priya, et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances.

- Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. (2024). ResearchGate.

- Standard Operating Procedure for Melting point apparatus. (2022, December 31). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre.

- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). HinoTek.

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). Springer Nature.

- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (2020, May 13). MDPI.

- This compound. ChemicalBook.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]

- 4. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1151-04-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbull.com [chemicalbull.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. echemi.com [echemi.com]

Technical Guide: Thermodynamic Stability of 2-(2-Methoxybenzoyl)benzoic Acid

[1]

Executive Summary

This compound (2-MBBA) is a structural isomer of the common Anisindione intermediate.[1] Its thermodynamic stability is governed by a reversible ring-chain tautomerism between an open-chain keto-acid form and a cyclic lactol (pseudo-acid) form.[1] Unlike its para-substituted counterparts, the 2-methoxy group exerts a profound "ortho-effect," introducing steric strain that destabilizes the planar ketone conformation and kinetically modulates the cyclization equilibrium.[1] This guide details the mechanistic underpinnings of this instability, degradation pathways, and validated protocols for characterization.

Molecular Architecture & Tautomeric Equilibrium

The core thermodynamic feature of 2-MBBA is the equilibrium between the Open Form (A) and the Cyclic Lactol Form (B) . This is not a degradation pathway but a fundamental ground-state equilibrium that dictates solubility, reactivity, and bioavailability.[1]

The Mechanism of Ring-Chain Tautomerism

The carboxylate oxygen acts as an intramolecular nucleophile, attacking the ketone carbonyl carbon.

-

Open Form (A): Contains a free carboxylic acid and a diaryl ketone. Favored in polar, hydrogen-bond-accepting solvents (e.g., DMSO, Methanol).

-

Cyclic Form (B): A lactol (hydroxylactone). Favored in non-polar solvents and the solid state for many derivatives.

The 2-methoxy substituent plays a dual role:

-

Electronic Effect: The methoxy group is an electron-donating group (EDG) via resonance.[1] It reduces the electrophilicity of the ketone carbonyl, theoretically shifting equilibrium toward the Open Form.

-

Steric (Ortho) Effect: The bulk of the methoxy group at the ortho position forces the benzoyl ring to twist out of plane relative to the benzoic acid ring. This twist relieves steric strain but disrupts conjugation, often destabilizing the Open Form and favoring the Cyclic Form to relieve the "molecular tweezer" strain.

Visualization of the Equilibrium

The following diagram illustrates the tautomeric shift and the subsequent irreversible degradation pathway (cyclization to anthraquinone derivatives under extreme acid catalysis).

Figure 1: Ring-chain tautomerism of 2-MBBA. The equilibrium (blue/green) is reversible. The red path represents irreversible dehydration to an anthraquinone core, typically requiring strong acidic conditions (e.g., H2SO4).

Solid-State Thermodynamics & Polymorphism[1]

In the crystal lattice, 2-acylbenzoic acids typically adopt a specific tautomer stabilized by intermolecular hydrogen bonding.[1]

Crystal Lattice Energy

-

Catemeric Aggregation: Analogous structures (e.g., 2-(2-methylbenzoyl)benzoic acid) crystallize in catemeric chains where the carboxylic acid proton donates a hydrogen bond to the ketone oxygen of a neighboring molecule.[2]

-

Twist Angle: The ortho-methoxy group forces the phenyl rings to adopt a dihedral angle approaching 80-90°.[1] This lack of planarity reduces crystal packing efficiency compared to para-isomers, potentially lowering the melting point (typically 100–130°C range for ortho-substituted analogs, vs. >145°C for para).[1]

Thermal Stability Profile

Upon heating, 2-MBBA undergoes distinct thermodynamic events:

-

Dehydration (Intramolecular): Above the melting point, or in the presence of Lewis acids, the lactol form can eliminate water to form a pseudo-chloride (with SOCl2) or cyclize to a methoxy-anthraquinone.

-

Decarboxylation: While less common than in 2-nitrobenzoic acids, thermal stress (>200°C) can lead to decarboxylation, yielding 2-methoxybenzophenone.[1]

Solution-State Dynamics & Reactivity[1]

Solvent-Dependent Equilibrium ( )

The equilibrium constant

-

DMSO/Methanol: Stabilize the carboxylate/carboxylic acid (Open Form) via H-bonding.

-

Chloroform/DCM: Favor the intramolecularly H-bonded Cyclic Form.[1]

pH Sensitivity

-

Basic pH (>8): The carboxylate anion is formed (

). This resonance-stabilized anion locks the molecule in the Open Form , as the nucleophilicity of the oxygen is delocalized. -

Acidic pH (<3): Protonation favors the neutral species, allowing the lactol ring closure to occur.

Degradation Workflow

The following diagram outlines the experimental logic to determine stability.

Figure 2: Analytical workflow for determining thermodynamic parameters.

Experimental Protocols

Protocol A: Determination of Tautomeric Ratio ( ) via NMR

This protocol validates the solution-state stability and solvent effects.

Reagents:

Procedure:

-

Preparation: Dissolve 10 mg of 2-MBBA in 0.6 mL of CDCl3. Repeat in DMSO-d6.

-

Acquisition: Acquire 13C-NMR (minimum 1024 scans) and 1H-NMR.

-

Analysis:

-

Open Form: Look for the Ketone Carbonyl signal at ~195–198 ppm .

-

Cyclic Form: Look for the Lactol Carbon (quaternary, sp3) at ~105–110 ppm .

-

-

Calculation: Integrate the relevant proton signals (if resolvable) or use peak heights of quaternary carbons (qualitative) to estimate Ratio =

.

Protocol B: Thermal Stress Testing (DSC)

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

Procedure:

-

Weigh 3–5 mg of sample into a Tzero aluminum pan. crimp with a pinhole lid (to allow moisture escape during dehydration).

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Interpretation:

-

Event 1 (Endotherm): Melting point (Expect range: 100–140°C depending on polymorph).

-